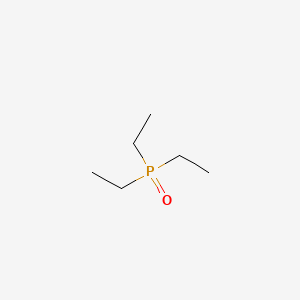

Triethylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41934. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-diethylphosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15OP/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSWXNPRLJLCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208407 | |

| Record name | Phosphine oxide, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-50-2 | |

| Record name | Triethylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL8T8KF7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethylphosphine Oxide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Triethylphosphine (B1216732) oxide (TEPO) is a versatile organophosphorus compound with significant applications in coordination chemistry, catalysis, and materials science. Its strong Lewis basicity and unique structural features make it a compound of interest for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of triethylphosphine oxide, supported by experimental data and methodologies.

Chemical Properties

This compound is a white, hygroscopic crystalline solid at room temperature.[1] It is characterized by a strong phosphoryl (P=O) bond, which is highly polar and dictates much of its chemical behavior.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅OP | [2] |

| Molecular Weight | 134.16 g/mol | [2][3] |

| CAS Number | 597-50-2 | [2][3] |

| Appearance | White crystalline solid/needles | [1] |

| Melting Point | 48-52 °C | [1] |

| Boiling Point | 84-85 °C at 3 mmHg | [4] |

| Solubility | Soluble in water and many organic solvents such as ethers, alcohols, and ketones. | [5] |

| Proton Affinity | 936.6 kJ/mol | [6][7] |

| Gas Basicity | 906.8 kJ/mol | [6][7] |

Spectroscopic Data

The structural and electronic properties of this compound have been extensively studied using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound. The ³¹P NMR chemical shift is particularly sensitive to the electronic environment of the phosphorus atom and is widely used to probe its Lewis basicity.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Solvent | Reference(s) |

| ¹H | ~1.7 (CH₂) | Multiplet | CDCl₃ | [8][9] | |

| ~1.1 (CH₃) | Multiplet | CDCl₃ | [8][9] | ||

| ¹³C | ~19 (CH₂) | ¹J(P,C) ≈ 65-75 | CDCl₃ | [8][10] | |

| ~6 (CH₃) | ²J(P,C) ≈ 4-6 | CDCl₃ | [8][10] | ||

| ³¹P | ~40-55 | Singlet | Varies with solvent | [3][5] |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

The ³¹P NMR chemical shift of this compound is highly dependent on the solvent, a phenomenon that forms the basis of the Gutmann-Beckett method for quantifying the Lewis acidity of solvents.[5]

Infrared spectroscopy provides valuable information about the vibrational modes of the functional groups in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the P=O stretching vibration.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference(s) |

| ~2970, ~2935, ~2875 | C-H stretching | Strong | [11] |

| ~1460, ~1410 | C-H bending | Medium | [11] |

| ~1150-1180 | P=O stretching | Very Strong | [11] |

| ~780 | P-C stretching | Strong | [11] |

Note: The exact position of the P=O stretching frequency is sensitive to the molecular environment and can shift upon coordination to a Lewis acid.

Molecular Structure

Based on computational modeling and data from related structures, the following structural parameters can be expected:

-

P=O bond length: Approximately 1.48 - 1.50 Å

-

P-C bond length: Approximately 1.80 - 1.82 Å

-

O=P-C bond angle: Approximately 112 - 115°

-

C-P-C bond angle: Approximately 105 - 108°

The P=O bond is shorter and stronger than a P-O single bond, indicating significant double bond character arising from both σ and π interactions.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the oxidation of triethylphosphine.

dot

Experimental Protocol: Oxidation of Triethylphosphine with Hydrogen Peroxide [2][12]

-

Dissolution: Dissolve triethylphosphine in a suitable organic solvent, such as acetone or ethanol, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be performed in a well-ventilated fume hood.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Oxidant: Slowly add a 30-35% aqueous solution of hydrogen peroxide dropwise to the stirred solution of triethylphosphine. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethylphosphine signal and the appearance of the this compound signal.

-

Work-up:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield pure this compound as a white crystalline solid.

-

Reactivity and Applications

Lewis Basicity and Coordination Chemistry

The oxygen atom of the phosphoryl group in this compound is a strong Lewis base, readily donating its lone pair of electrons to Lewis acids. This property is fundamental to its use in coordination chemistry, where it can act as a ligand for a wide variety of metal ions.[13] The strength of this interaction can be quantified using the Gutmann-Beckett method, which utilizes the change in the ³¹P NMR chemical shift of TEPO upon coordination to a Lewis acid.[5]

dot

Reactivity with Electrophiles and Nucleophiles

-

Electrophiles: The oxygen atom of this compound readily reacts with strong electrophiles. For instance, it can be protonated by strong Brønsted acids to form the corresponding phosphonium (B103445) salt.[14]

-

Nucleophiles: The phosphorus atom in this compound is electrophilic but generally unreactive towards common nucleophiles due to the strong P=O bond. However, under forcing conditions or with highly reactive nucleophiles such as Grignard reagents or organolithium compounds, reactions at the phosphorus center can occur.[9]

Applications in Drug Development and Organic Synthesis

While specific examples of this compound being a core component of an approved drug are not prominent, the phosphine (B1218219) oxide moiety is gaining attention in medicinal chemistry.[15] The incorporation of a phosphine oxide group can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

In organic synthesis, this compound is often a byproduct of reactions utilizing triethylphosphine, such as the Wittig, Staudinger, and Mitsunobu reactions. Its high polarity and crystallinity can sometimes facilitate product purification. Furthermore, phosphine oxides can be used as catalysts or reagents in certain transformations.[16]

Conclusion

This compound is a fundamentally important organophosphorus compound with a rich and diverse chemistry. Its well-defined chemical properties and structural features, particularly the strong Lewis basicity of the phosphoryl group, make it a valuable tool in various fields of chemical research. This guide has provided a detailed overview of its core characteristics, offering a valuable resource for researchers and professionals working with this versatile molecule.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H15OP | CID 79061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]

- 5. New insights into the interaction of this compound with silica surface: exchange between different surface species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. chemeo.com [chemeo.com]

- 8. rsc.org [rsc.org]

- 9. jeol.com [jeol.com]

- 10. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 14. Study of interactions between Brønsted acids and this compound in solution by 31P NMR: evidence for 2 : 1 species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Catalytic Variants of Phosphine Oxide‐Mediated Organic Transformations [ouci.dntb.gov.ua]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Preparation of Triethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of triethylphosphine (B1216732) oxide ((C₂H₅)₃PO), a versatile ligand and reagent in organic synthesis. This document details experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of reaction pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

Triethylphosphine oxide is an organophosphorus compound characterized by a phosphoryl group double-bonded to a phosphorus atom, which is also bonded to three ethyl groups. It is a colorless to yellowish, hygroscopic solid at room temperature.[1][2] Its utility in organic synthesis is significant, where it can function as a stable ligand in metal-catalyzed reactions or as a reagent in various chemical transformations.[1] The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and considerations regarding starting materials, reaction conditions, and yield. The most prominent methods include the oxidation of triethylphosphine, the reaction of a Grignard reagent with a phosphorus source, and the Michaelis-Arbuzov reaction.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅OP | [2] |

| Molecular Weight | 134.16 g/mol | [2] |

| Melting Point | 48-52 °C | [1] |

| Boiling Point | 84-85 °C @ 3 mmHg | - |

| Solubility | Soluble in water, ethers, alcohols, and ketones. | [1] |

| ¹H NMR (CDCl₃) | δ ~1.6 (m, 6H, P-CH₂), δ ~1.1 (dt, 9H, CH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ ~19.0 (d, ¹JCP, P-CH₂), δ ~6.0 (s, CH₃) | [4][5] |

| ³¹P NMR (CDCl₃) | δ ~49 ppm | [6] |

Synthetic Methodologies

This section details the core synthetic routes for preparing this compound. For each method, a general overview is provided, followed by a detailed experimental protocol and a summary of relevant quantitative data.

Oxidation of Triethylphosphine

The most direct route to this compound is the oxidation of its precursor, triethylphosphine (Et₃P). Triethylphosphine is highly susceptible to oxidation and can react spontaneously with atmospheric oxygen.[5] For controlled synthesis, milder and more manageable oxidizing agents such as hydrogen peroxide (H₂O₂) or manganese dioxide are typically employed.[1] The reaction with hydrogen peroxide is efficient and generally proceeds to completion, often forming a stable adduct with the product that can be subsequently treated to yield the pure phosphine (B1218219) oxide.

Reaction Pathway: Oxidation

Caption: Oxidation of triethylphosphine to this compound.

Experimental Protocol: Oxidation with Hydrogen Peroxide

-

Materials:

-

Triethylphosphine (Et₃P)

-

35% Aqueous Hydrogen Peroxide (H₂O₂)

-

Toluene

-

Molecular Sieves (3Å or 4Å)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylphosphine in toluene.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a stoichiometric amount of 35% aqueous hydrogen peroxide dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction initially forms a this compound-hydrogen peroxide adduct. To decompose the excess H₂O₂ and break the adduct, add activated molecular sieves to the reaction mixture and stir at room temperature for 1 hour, or at 60 °C for a more rapid decomposition.

-

Filter the mixture to remove the molecular sieves.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., pentane/ether).

-

Table 2: Quantitative Data for Oxidation Synthesis

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | Purity | Reference(s) |

| H₂O₂ (35% aq.) | Toluene | 0 °C to RT | 2-3 hours | High (typically >90%) | High after purification | General method based on[3] |

| Air (O₂) | Neat or in solvent | Room Temperature | Variable (can be slow) | Variable | Often forms byproducts | [5] |

Grignard Reaction with Phosphorus Oxychloride

A versatile method for forming carbon-phosphorus bonds is the reaction of a Grignard reagent with a suitable phosphorus electrophile. For the synthesis of this compound, ethylmagnesium bromide (EtMgBr) is reacted with phosphorus oxychloride (POCl₃). This reaction proceeds via the sequential substitution of the chloride atoms on the phosphorus center with ethyl groups. A subsequent aqueous workup hydrolyzes the remaining P-Cl bonds (if any) and ensures the formation of the P=O double bond.

Reaction Pathway: Grignard Synthesis

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Reaction

-

Materials:

-

Magnesium turnings

-

Bromoethane (B45996) (EtBr)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Phosphorus Oxychloride (POCl₃)

-

Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Iodine (crystal for initiation)

-

-

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of bromoethane in anhydrous diethyl ether or THF and add a small portion to the magnesium.

-

Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7][8]

-

-

Reaction with POCl₃:

-

In a separate flame-dried flask, prepare a solution of phosphorus oxychloride in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared ethylmagnesium bromide solution (approximately 3 equivalents) to the POCl₃ solution via a cannula or dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

-

-

Table 3: Quantitative Data for Grignard Synthesis

| Phosphorus Source | Grignard Reagent | Solvent | Temperature | Yield | Reference(s) |

| POCl₃ | Ethylmagnesium Bromide (~3 eq.) | THF/Diethyl Ether | -78 °C to RT | Good to Excellent | Adapted from[9] |

| PCl₃ (followed by oxidation) | Ethylmagnesium Bromide (~3 eq.) | THF/Diethyl Ether | -10 °C to RT | Moderate to Good | Adapted from[7] |

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond.[10] To synthesize this compound via this route, a phosphinite ester, such as ethyl diethylphosphinite (Et₂P(OEt)), is reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The reaction proceeds through a phosphonium (B103445) intermediate, which then undergoes dealkylation to yield the final phosphine oxide product.

Reaction Pathway: Michaelis-Arbuzov Reaction

Caption: Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol: Michaelis-Arbuzov Reaction

-

Materials:

-

Ethyl diethylphosphinite (Et₂P(OEt))

-

Ethyl iodide (EtI) or Ethyl bromide (EtBr)

-

Optional: Lewis acid catalyst (e.g., ZnBr₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine ethyl diethylphosphinite (1 equivalent) and ethyl iodide or bromide (1.1-1.2 equivalents).

-

Heat the reaction mixture under a nitrogen atmosphere. Classical Michaelis-Arbuzov reactions often require high temperatures (120-160 °C).[11] The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphinite signal and the appearance of the this compound signal.

-

The reaction is typically complete within several hours.

-

After cooling to room temperature, the crude product can be purified by vacuum distillation to remove the ethyl halide byproduct and any unreacted starting materials.

-

Table 4: Quantitative Data for Michaelis-Arbuzov Synthesis

| Phosphorus Reactant | Alkyl Halide | Catalyst | Temperature | Yield | Reference(s) |

| Ethyl diethylphosphinite | Ethyl iodide | None | 120-160 °C | Good | General method based on[10][11] |

| Ethyl diethylphosphinite | Ethyl bromide | ZnBr₂ (catalytic) | Room Temperature | Good | Adapted from[12] |

Safety and Handling

This compound is corrosive and can cause burns.[1] It is also irritating to the skin and eyes and may cause allergic reactions. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[1]

The precursors for these syntheses also require careful handling. Triethylphosphine is pyrophoric and highly toxic. Grignard reagents are extremely sensitive to moisture and air, and their preparation is exothermic. Phosphorus oxychloride is highly corrosive and reacts violently with water. A thorough risk assessment should be conducted before undertaking any of these experimental procedures.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable methods, primarily the oxidation of triethylphosphine, the Grignard reaction with phosphorus oxychloride, and the Michaelis-Arbuzov reaction. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment available. The oxidation route is the most atom-economical but requires careful handling of the pyrophoric triethylphosphine. The Grignard synthesis is highly versatile and generally provides good yields, while the Michaelis-Arbuzov reaction offers a classic and robust method for P-C bond formation. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare this compound for its various applications in chemical research and development.

References

- 1. chembk.com [chembk.com]

- 2. chemeo.com [chemeo.com]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. jeol.com [jeol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. mdpi.com [mdpi.com]

- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Triethylphosphine Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylphosphine (B1216732) oxide (TEPO) is a versatile organophosphorus compound with significant applications in synthetic chemistry and materials science. This technical guide provides an in-depth overview of its chemical identifiers, physical and spectroscopic properties, synthesis and purification methods, and key applications, particularly its role as a ligand in catalysis. Detailed experimental insights and safety information are also presented to support its practical use in research and development.

Chemical Identity and Physical Properties

Triethylphosphine oxide is a colorless to white, hygroscopic crystalline solid at room temperature. It is characterized by a strong P=O double bond, which dictates much of its chemical behavior and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 597-50-2 |

| PubChem CID | 79061[1] |

| Molecular Formula | C₆H₁₅OP[1] |

| Molecular Weight | 134.16 g/mol [1] |

| InChI | InChI=1S/C6H15OP/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3[1] |

| InChIKey | ZSSWXNPRLJLCDU-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCP(=O)(CC)CC[1] |

| Synonyms | (Diethylphosphoryl)ethane, TEPO |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 48-52 °C | |

| Boiling Point | 84-85 °C at 3 mmHg | [2] |

| Water Solubility | Soluble | [2] |

| Appearance | White needles | [2] |

| Stability | Hygroscopic | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following data summarizes its key spectral features.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Chemical Shifts (δ) |

| ³¹P NMR | The ³¹P NMR spectrum shows a single resonance, the chemical shift of which is sensitive to the solvent and coordination environment. It is often used as a probe for Lewis acidity.[3][4][5] |

| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the ethyl groups, typically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling to both protons and the phosphorus atom. |

| ¹³C NMR | The carbon NMR spectrum displays two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups. |

| FT-IR | The infrared spectrum is dominated by a strong absorption band corresponding to the P=O stretching vibration. |

| Raman | The Raman spectrum also shows a characteristic peak for the P=O stretch, along with other bands for P-C and C-H vibrations. |

| Mass Spec. | The mass spectrum typically shows the molecular ion peak and fragmentation patterns corresponding to the loss of ethyl and other small groups.[1] |

Synthesis and Purification

Synthesis via Oxidation of Triethylphosphine

The most common method for the synthesis of this compound is the oxidation of its precursor, triethylphosphine.

Experimental Protocol: Oxidation of Triethylphosphine

-

Reaction: R₃P + 1/2 O₂ → R₃PO (where R = C₂H₅)[6]

-

Procedure: Triethylphosphine is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).[7] The oxidation can be carried out by controlled exposure to an oxidizing agent. A common laboratory-scale method involves dissolving triethylphosphine in a suitable organic solvent (e.g., toluene (B28343) or dichloromethane) and then introducing an oxidizing agent, such as hydrogen peroxide or even atmospheric oxygen, under controlled conditions to manage the exothermic reaction.[6][8]

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude this compound can then be purified.

Purification

Purification of phosphine (B1218219) oxides is often necessary to remove unreacted starting materials or byproducts.

Experimental Protocol: Purification by Recrystallization

-

Principle: Recrystallization is an effective method for purifying solid this compound. The choice of solvent is critical; a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

-

Procedure: The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane (B92381) and ethyl acetate). The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Applications in Organic Synthesis

This compound finds significant use as a ligand in various transition metal-catalyzed cross-coupling reactions.

Ligand in Suzuki-Miyaura Coupling

Phosphine oxides, including TEPO, can act as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are pivotal for the formation of C-C bonds.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A typical procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst, a base, and a phosphine-based ligand in an appropriate solvent.

-

To a reaction vessel under an inert atmosphere, add the aryl halide, the organoboron reagent, and the base (e.g., K₂CO₃, Cs₂CO₃).

-

Add the solvent (e.g., toluene, dioxane, or a mixture with water).

-

Add the palladium precursor (e.g., Pd(OAc)₂) and the this compound ligand.

-

Heat the reaction mixture with stirring for the required time, monitoring the progress by techniques like TLC or GC.

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent, followed by purification, typically by column chromatography.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Byproduct in the Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. A stoichiometric amount of a phosphine oxide, often triphenylphosphine (B44618) oxide, is generated as a byproduct.[10][11][12][13] The strong P=O bond formation is a key driving force for this reaction.[10]

Diagram: The Wittig Reaction Workflow

References

- 1. This compound | C6H15OP | CID 79061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 597-50-2 [amp.chemicalbook.com]

- 3. Study of interactions between Brønsted acids and this compound in solution by 31P NMR: evidence for 2 : 1 species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Study of interactions between Brønsted acids and this compound in solution by 31P NMR: evidence for 2 : 1 species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. scispace.com [scispace.com]

- 10. adichemistry.com [adichemistry.com]

- 11. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide to the Physical Properties of Triethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of triethylphosphine (B1216732) oxide, a versatile organophosphorus compound. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental context.

Physical Properties of Triethylphosphine Oxide

This compound is a white, crystalline solid at standard conditions and is known to be hygroscopic. It is soluble in water. The accurate determination of its physical properties, such as melting and boiling points, is crucial for its application in various chemical syntheses and for ensuring purity.

The melting and boiling points of this compound, as reported in the literature, are summarized in the table below. It is important to note that boiling points are highly dependent on pressure.

| Physical Property | Value | Conditions |

| Melting Point | 47 °C | - |

| Melting Point | 48-52 °C | (lit.)[1][2][3] |

| Melting Point | 52-53 °C | - |

| Boiling Point | 51 °C | @ 67 Torr[4] |

| Boiling Point | 84-85 °C | @ 3 mmHg[1][2][3] |

Experimental Protocols

The following sections detail the general methodologies for determining the melting and boiling points of a solid compound like this compound. These protocols are based on standard laboratory practices.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

Procedure:

-

A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[6] The sample is packed to a height of about 1-3 mm.[5][7]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[7]

-

The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[5] For a pure substance, this range is typically narrow (0.5-1 °C).[7]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since the boiling point is dependent on the atmospheric pressure, it is crucial to record the pressure at which the measurement is taken.[7]

Apparatus:

-

Small test tube or ignition tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the sample.

-

The test tube is attached to a thermometer and immersed in a heating bath.

-

The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at the ambient pressure.

Illustrative Experimental Workflow

This compound is utilized in various chemical reactions. The following diagram illustrates a generalized workflow for its application as a reagent in a synthetic procedure.

References

Triethylphosphine Oxide: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of triethylphosphine (B1216732) oxide (TEPO) in water and various organic solvents. Understanding the solubility of TEPO is critical for its application in chemical synthesis, catalysis, and pharmaceutical development. This document consolidates available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to Triethylphosphine Oxide

This compound (TEPO), with the chemical formula (C₂H₅)₃PO, is an organophosphorus compound characterized by a phosphoryl group double-bonded to an oxygen atom and single-bonded to three ethyl groups. Its molecular structure, featuring both a polar P=O group and nonpolar ethyl moieties, results in a varied solubility profile across different solvent classes. TEPO is recognized for its utility as a ligand in coordination chemistry, a catalyst in organic reactions, and a reagent in various synthetic pathways. Accurate solubility data is paramount for designing, optimizing, and scaling up processes involving this versatile compound.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For this compound, its solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding.

Aqueous Solubility

This compound is generally considered to be soluble in water.[1][2][3][4][5][6] This solubility is attributed to the ability of the polar phosphoryl group (P=O) to form hydrogen bonds with water molecules. One source provides a quantitative measure of its water solubility as log10ws = -2.63, where ws is the molar solubility (mol/L).[7]

Calculation of Aqueous Solubility:

Given the molecular weight of this compound (134.16 g/mol )[8], the aqueous solubility can be calculated as follows:

-

Molar Solubility (ws): 10⁻²·⁶³ mol/L ≈ 0.00234 mol/L

-

Solubility in g/L: 0.00234 mol/L * 134.16 g/mol ≈ 0.314 g/L

-

Solubility in g/100mL: 0.314 g/L / 10 = 0.0314 g/100mL

It is important to note that one source contradicts this, stating that this compound is insoluble in water.[9] However, the preponderance of evidence from multiple other sources indicates that it is indeed soluble.

Solubility in Organic Solvents

Qualitative data indicates that this compound is soluble in a range of polar organic solvents.[9] This includes:

-

Alcohols: such as methanol, ethanol, and isopropanol.

-

Ketones: such as acetone (B3395972) and methyl ethyl ketone.

-

Ethers: such as diethyl ether and tetrahydrofuran (B95107) (THF).

The solubility in these solvents is facilitated by dipole-dipole interactions between the polar P=O group of TEPO and the polar functional groups of the solvents. For alcohols, hydrogen bonding can also contribute to solubility.

Data Summary

The following table summarizes the available solubility data for this compound.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Citation(s) |

| Water | H₂O | Polar Protic | Soluble; ~0.0314 g/100mL | Not Specified | [1][2][3][4][5][6][7][10] |

| Alcohols | R-OH | Polar Protic | Soluble (Qualitative) | Not Specified | [9] |

| Ethers | R-O-R' | Polar Aprotic | Soluble (Qualitative) | Not Specified | [9] |

| Ketones | R-CO-R' | Polar Aprotic | Soluble (Qualitative) | Not Specified | [9] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values, a standardized experimental protocol is essential. The following outlines a general method for determining the solubility of a solid compound like this compound in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

General Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of this compound solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to let the excess solid settle. Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid transferring any solid particles, it is recommended to use a syringe filter.

-

Gravimetric Analysis/Dilution:

-

Gravimetric Method: Accurately weigh the collected aliquot of the saturated solution. Evaporate the solvent under controlled conditions and weigh the remaining solid residue.

-

Instrumental Analysis: Accurately dilute the collected aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units (e.g., g/100 mL, mol/L).

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." The following diagram illustrates the key molecular interactions that influence its solubility in different solvent types.

Caption: Intermolecular forces governing the solubility of TEPO in various solvent classes.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While it is evident that TEPO is soluble in water and polar organic solvents, there is a notable lack of quantitative data in the scientific literature for organic media. For applications in research, development, and manufacturing where precise concentrations are required, it is strongly recommended that the solubility of this compound be determined experimentally using the protocols outlined in this document. Further research to quantify the solubility of TEPO in a wider array of solvents at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 597-50-2 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. Khan Academy [khanacademy.org]

- 8. strem.com [strem.com]

- 9. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 10. chemeo.com [chemeo.com]

Spectroscopic Analysis of Triethylphosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for triethylphosphine (B1216732) oxide, focusing on ³¹P Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of the synthesis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for triethylphosphine oxide.

³¹P Nuclear Magnetic Resonance (NMR) Data

| Parameter | Value | Solvent | Reference Standard |

| Chemical Shift (δ) | ~49-53 ppm | Not Reported | 85% H₃PO₄ |

Note: The chemical shift of this compound can vary depending on the solvent and its concentration.[1][2]

Mass Spectrometry Data

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Proposed Fragment |

| 134 | ~25% | [M]⁺ (Molecular Ion) |

| 106 | ~100% | [M - C₂H₄]⁺ |

| 78 | ~40% | [M - 2(C₂H₄)]⁺ |

| 47 | ~20% | [PO]⁺ |

LC-ESI-QTOF Mass Spectrometry Data

| Parameter | Value |

| Precursor m/z | 135.0933 |

| Adduct | [M+H]⁺ |

| Collision Energy | 130-140 V |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

| Top 5 Peaks (m/z) | 43.989, 44.9953, 55.9865, 46.9997, 56.994 |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

³¹P NMR Spectroscopy

A general procedure for acquiring a solution-state ³¹P NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The use of deuterated solvents is standard practice for locking the magnetic field of the NMR spectrometer.

-

NMR Instrument: A high-resolution NMR spectrometer, such as a Bruker WP-80 or equivalent, is typically used.

-

Acquisition Parameters:

-

Nucleus: ³¹P

-

Reference: An external standard of 85% H₃PO₄ is used and its chemical shift is set to 0 ppm.

-

Decoupling: Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for this compound.

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is typically used between pulses to allow for full relaxation of the phosphorus nuclei.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry (GC-MS)

A general protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., an Agilent GC-MS system) is used for the analysis.

-

Gas Chromatography Conditions:

-

Injection Port: Set to a temperature of 250 °C.

-

Injection Mode: Splitless injection is often used for trace analysis, while a split injection can be used for more concentrated samples.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable for separating this compound.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically scanned to detect the molecular ion and its fragments.

-

Ion Source Temperature: Typically set to around 230 °C.

-

Synthesis of this compound

This compound is commonly synthesized by the oxidation of triethylphosphine. The following diagram illustrates this straightforward chemical transformation.

Caption: Synthesis of this compound via Oxidation.

References

- 1. Study of interactions between Brønsted acids and this compound in solution by 31P NMR: evidence for 2 : 1 species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Study of interactions between Brønsted acids and this compound in solution by 31P NMR: evidence for 2 : 1 species - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Hygroscopic Nature of Triethylphosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethylphosphine (B1216732) oxide (TEPO), a versatile organophosphorus compound, is increasingly recognized for its utility in organic synthesis and medicinal chemistry. However, its pronounced hygroscopic nature—the tendency to absorb moisture from the atmosphere—presents significant challenges in its handling, storage, and application, particularly within the controlled environments of pharmaceutical development. This technical guide provides an in-depth exploration of the hygroscopic properties of TEPO, detailing its physical and chemical characteristics, the experimental protocols for quantifying its moisture uptake, and the implications of its hygroscopicity in research and drug development.

Physicochemical Properties of Triethylphosphine Oxide

This compound is a white, crystalline solid that is soluble in water[1][2]. Its key physical and chemical properties are summarized in the table below. The stability of TEPO is notably influenced by its hygroscopic characteristics[1].

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅OP | [3] |

| Molecular Weight | 134.16 g/mol | [3] |

| Melting Point | 48-52 °C | [1] |

| Boiling Point | 84-85 °C (at 3 mmHg) | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Soluble | [1] |

| Hygroscopicity | Hygroscopic | [1] |

The Hygroscopic Nature of this compound

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. For pharmaceutical ingredients, this property is critical as it can significantly impact the material's physical and chemical stability, affecting everything from powder flow and compaction to degradation and shelf-life[4][5].

The interaction with water can potentially lead to the formation of hydrates, which are crystalline structures containing water molecules. Although the crystal structure of a this compound hydrate (B1144303) has not been explicitly detailed in the reviewed literature, the formation of hydrates is a common phenomenon for hygroscopic compounds and has been observed for other phosphine (B1218219) oxides, such as trimethylphosphine (B1194731) oxide which forms a dihydrate[6][7][8]. The formation of a hydrate can alter the physicochemical properties of the compound, including its solubility, dissolution rate, and stability[4].

Experimental Protocols for Determining Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature[9][10][11]. This method is crucial for generating a water sorption-desorption isotherm, which provides a detailed picture of how a material interacts with moisture.

Experimental Workflow for DVS Analysis:

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

The resulting isotherm can reveal the critical relative humidity (CRH), which is the RH at which the material begins to rapidly absorb moisture. It also shows the extent of hysteresis, the difference between the sorption and desorption curves, which can provide insights into the nature of the water interaction and any physical changes to the material.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, a base, and a suitable solvent[12][13][14]. This technique is particularly useful for quantifying the amount of water present in a sample of this compound at a specific point in time.

Experimental Protocol for Karl Fischer Titration:

Caption: Protocol for Karl Fischer titration.

Implications of Hygroscopicity in Drug Development

The hygroscopic nature of a compound like this compound has several important implications for its use in drug development, both as a potential active pharmaceutical ingredient (API) or as an excipient. The inclusion of phosphine oxides in drug molecules has been explored to enhance properties like solubility and metabolic stability[15][16][17][18][19].

Challenges and Considerations:

-

Handling and Storage: this compound must be handled and stored in a controlled, low-humidity environment to prevent moisture uptake. This may involve the use of desiccators, glove boxes, or controlled humidity rooms[4].

-

Manufacturing Processes: During manufacturing processes such as milling, blending, and tableting, the absorption of moisture can lead to powder agglomeration, poor flowability, and issues with tablet compression[4][5].

-

Physical Stability: Moisture can induce physical changes in the solid-state of a compound, such as a transition from an amorphous to a crystalline form, or the formation of a hydrate. These changes can affect the drug's solubility, dissolution rate, and bioavailability[4].

-

Chemical Stability: The presence of water can accelerate the chemical degradation of a drug substance through hydrolysis or by acting as a medium for other degradation reactions[20].

-

Formulation Strategies: To mitigate the effects of hygroscopicity, various formulation strategies can be employed. These include the use of moisture-protective coatings, co-processing with non-hygroscopic excipients, and encapsulation[4][5].

Logical Relationship of Hygroscopicity and its Consequences:

Caption: Implications of TEPO's hygroscopicity.

Conclusion

The hygroscopic nature of this compound is a critical physicochemical property that demands careful consideration by researchers, scientists, and drug development professionals. While its utility in chemical synthesis is well-established, its propensity to absorb moisture necessitates stringent control over handling, storage, and manufacturing conditions. A thorough understanding and quantification of its hygroscopic behavior, through techniques like Dynamic Vapor Sorption and Karl Fischer titration, are essential for ensuring the quality, stability, and efficacy of any formulation or process in which it is utilized. Future research providing specific quantitative data on the water sorption characteristics of this compound would be invaluable to the scientific community, particularly for its application in the pharmaceutical industry.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. DETERMINATION OF MOISTURE AND TOTAL SOLIDS [people.umass.edu]

- 3. This compound | C6H15OP | CID 79061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trimethylphosphine oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iucrdata.iucr.org [iucrdata.iucr.org]

- 9. mt.com [mt.com]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 12. news-medical.net [news-medical.net]

- 13. kerone.com [kerone.com]

- 14. blog.kett.com [blog.kett.com]

- 15. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 16. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]

- 17. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. azom.com [azom.com]

An In-depth Technical Guide to the Safety, Handling, and Hazards of Triethylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment. Always consult the most current SDS from your supplier and adhere to all applicable local, state, and federal regulations.

Executive Summary

Triethylphosphine (B1216732) oxide (TEPO) is a solid organophosphorus compound utilized in various chemical syntheses. While a valuable reagent, it presents significant health and safety hazards that necessitate stringent handling protocols. This guide provides a comprehensive overview of the known hazards, safety precautions, and handling procedures for triethylphosphine oxide to ensure the safety of laboratory personnel. The primary hazards associated with TEPO include severe skin and eye corrosion, acute oral toxicity, and respiratory tract irritation. Furthermore, its sensitivity to moisture and air requires specific handling techniques to prevent degradation and ensure experimental integrity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling and storage.

| Property | Value | Source |

| CAS Number | 597-50-2 | [1] |

| Molecular Formula | C₆H₁₅OP | [1] |

| Molecular Weight | 134.16 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 48-52 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [2] |

| Stability | Moisture and air sensitive | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2. The primary dangers are its corrosive effects on skin and eyes and its toxicity if ingested.

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |

A visual summary of the key hazards is provided in the diagram below.

Toxicological Information

Experimental Protocols for Hazard Assessment

While specific study reports on this compound are not available, the following sections describe the standard methodologies that would be employed to assess its skin and eye irritation potential, according to OECD guidelines.

Skin Corrosion/Irritation Assessment (OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test System: The albino rabbit is the recommended species.[5]

-

Procedure: A single dose of 0.5 g of the solid substance is applied to a small area of the skin (approximately 6 cm²).[5] The test site is covered with a gauze patch. Untreated skin on the same animal serves as a control.

-

Exposure: The exposure duration is 4 hours.[5] After this period, any remaining test substance is removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to assess the reversibility of any effects.[5]

-

Scoring: The severity of skin reactions is graded numerically. If the substance causes destructive changes to the skin (necrosis), it is classified as corrosive.

Acute Eye Irritation/Corrosion Assessment (OECD Test Guideline 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test System: The albino rabbit is the preferred species.[6]

-

Procedure: A single dose of not more than 100 mg of the solid (ground to a fine dust) is instilled into the conjunctival sac of one eye.[6][7] The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of effects.[6]

-

Scoring: Ocular lesions are scored according to a standardized system. The reversibility of the lesions is a key factor in the final classification.

Safe Handling and Storage

Due to its hazardous nature and sensitivity to air and moisture, strict protocols must be followed when handling and storing this compound.

Engineering Controls

-

Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Inert Atmosphere: For prolonged manipulations or to maintain the integrity of the compound, use of an inert atmosphere glove box is recommended.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A summary of the required personal protective equipment is provided in Table 3.

| Protection Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wear appropriate protective clothing to prevent skin exposure. | [1][4] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated and exposure limits may be exceeded. | [4] |

Handling Procedures

The following workflow outlines the general procedure for safely handling this compound.

References

molecular formula and molecular weight of triethylphosphine oxide

An In-depth Technical Guide to Triethylphosphine (B1216732) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylphosphine oxide (TEPO) is an organophosphorus compound with significant applications in coordination chemistry and as a versatile reagent in organic synthesis. This document provides a comprehensive overview of its fundamental properties, including its molecular formula and weight. It further delves into its synthesis, chemical characteristics, and notable applications, with a focus on its role as a ligand and a spectroscopic probe. Detailed experimental protocols and characterization data are presented to support its practical use in a laboratory setting.

Core Properties of this compound

This compound is a stable, hygroscopic, and colorless crystalline solid at room temperature. Its fundamental molecular and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C6H15OP | [1][2] |

| Molecular Weight | 134.16 g/mol | [1][2] |

| CAS Number | 597-50-2 | [1][2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 48-52 °C | [4] |

| Boiling Point | 84-85 °C at 3 mmHg | [5] |

| Solubility | Soluble in water | [5] |

Synthesis and Characterization

Synthesis of this compound

This compound is typically synthesized through the oxidation of triethylphosphine. A common method involves the use of an oxidizing agent such as hydrogen peroxide.

Experimental Protocol: Oxidation of Triethylphosphine

-

Reaction Setup: In a well-ventilated fume hood, dissolve triethylphosphine in a suitable organic solvent like toluene (B28343) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Oxidation: Cool the solution in an ice bath. Add a solution of hydrogen peroxide (35% aqueous solution) dropwise to the stirred triethylphosphine solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethylphosphine signal and the appearance of the this compound signal.

-

Workup and Purification: After the reaction is complete, the mixture is carefully worked up. The resulting this compound can be purified by crystallization or distillation under reduced pressure to yield a white crystalline solid. It is important to handle the hygroscopic product under an inert atmosphere.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound.

| Spectroscopic Data | Value/Description | Reference |

| ³¹P NMR Chemical Shift | The chemical shift is sensitive to the coordination environment and can be used to probe surface acidity. | [6] |

| ¹H NMR | Consistent with the presence of ethyl groups. | |

| ¹³C NMR | Consistent with the presence of ethyl groups. | |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight. | [2] |

Key Applications in Research and Development

Coordination Chemistry

This compound acts as a hard Lewis base and is a versatile ligand in coordination chemistry, binding to metal centers through its oxygen atom. These complexes are of interest in catalysis and materials science. The formation of these complexes can be studied by observing changes in the spectroscopic properties of TEPO upon coordination.

Probe Molecule in NMR Spectroscopy

Due to the sensitivity of its ³¹P NMR chemical shift to its electronic environment, this compound is employed as a probe molecule to characterize the acidity of solid surfaces, such as silica (B1680970) and zeolites. The interaction of TEPO with acidic sites on a surface leads to a downfield shift in the ³¹P NMR signal, with the magnitude of the shift correlating to the acid strength.

Experimental Protocol: ³¹P NMR Study of Surface Acidity

-

Sample Preparation: A known amount of the solid acid catalyst is dried under vacuum at an elevated temperature to remove adsorbed water. A solution of this compound in an anhydrous, non-polar solvent (e.g., hexane) is prepared. The solution is then added to the dried solid, and the mixture is stirred to ensure uniform adsorption of TEPO onto the surface. The solvent is subsequently removed under vacuum.

-

NMR Analysis: The solid sample with the adsorbed TEPO is packed into an NMR rotor. Solid-state ³¹P NMR spectra are acquired.

-

Data Interpretation: The chemical shift of the observed ³¹P signal is compared to that of free TEPO to determine the nature and strength of the acidic sites on the solid surface.

Logical Workflow and Diagrams

Synthesis of this compound

The synthesis of this compound from triethylphosphine is a straightforward oxidation reaction.

Caption: A flowchart illustrating the synthesis and purification of this compound.

Application as a Surface Acidity Probe

The use of this compound to probe the acidic sites on a solid catalyst surface involves several key steps.

Caption: Workflow for characterizing solid acid catalysts using TEPO and ³¹P NMR.

References

- 1. This compound | C6H15OP | CID 79061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 597-50-2 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 597-50-2 [m.chemicalbook.com]

- 5. This compound CAS#: 597-50-2 [amp.chemicalbook.com]

- 6. New insights into the interaction of this compound with silica surface: exchange between different surface species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Genesis of a Double-Edged Sword: An In-depth Technical Guide to the Discovery and History of Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries and historical development of organophosphorus compounds, a class of molecules that has profoundly impacted both agriculture and warfare. From their humble beginnings in 19th-century academic laboratories to their development as potent insecticides and terrifying nerve agents, this document provides a comprehensive overview of the key scientific milestones, experimental protocols, and toxicological data that have shaped our understanding of these powerful substances.

Early Syntheses and Foundational Discoveries

The journey into the world of organophosphorus chemistry began in the early 19th century, driven by academic curiosity about the nature of "phosphoric ether." These early investigations laid the groundwork for the synthesis of the first triesters of phosphoric acid and, eventually, the discovery of their potent biological activity.

The Dawn of Phosphoric Ethers: Jean Louis Lassaigne (1820)

The earliest documented foray into organophosphorus chemistry is attributed to the French chemist Jean Louis Lassaigne. In 1820, he reported the reaction of phosphoric acid with ethanol (B145695), leading to the formation of what he termed "phosphoric ether."[1][2] While not a pure isolation of a specific compound, his work demonstrated the feasibility of forming esters of phosphoric acid and opened the door for future investigations.[1]

The First True Organophosphate: Franz Anton Voegeli (1848)

The first synthesis of a neutral ester of phosphoric acid, triethyl phosphate (B84403) (TEP), was achieved by the Swiss chemist Franz Anton Voegeli in 1848.[1] This marked a significant step forward in the field, providing a stable, well-characterized organophosphorus compound for further study.

A Fateful Synthesis: Philippe de Clermont and the First Anticholinesterase Agent (1854)

A pivotal moment in the history of organophosphorus compounds occurred in 1854 when French chemist Philippe de Clermont, working in the laboratory of Adolphe Wurtz, synthesized tetraethyl pyrophosphate (TEPP).[3][4] Unbeknownst to him, he had created the first organophosphate with anticholinesterase properties.[1][2] This discovery, though its significance was not immediately recognized, foreshadowed the potent biological effects that would later define this class of compounds.

The Dual-Use Dilemma: Insecticides and Nerve Agents

The 20th century witnessed the deliberate and systematic investigation of organophosphorus compounds for their biological activity, leading to their development as both agricultural pesticides and chemical warfare agents. This dual-use nature is a central theme in their history.

Gerhard Schrader: The "Father" of Modern Organophosphorus Insecticides and Nerve Agents

The German chemist Gerhard Schrader is a central and complex figure in the history of organophosphorus compounds.[2][5] Working at IG Farben in the 1930s and 1940s, his primary goal was the development of new insecticides to combat world hunger.[5] His systematic research led to the synthesis of thousands of new organophosphorus compounds.[6]

In 1936, this research led to the accidental discovery of the first nerve agent, Tabun (B1200054) (GA), when Schrader and his assistant were exposed to a small amount of the newly synthesized compound and experienced symptoms of nerve agent poisoning.[2][7][8] This discovery was quickly recognized for its military potential by the Nazi government, and further research in this direction was mandated.[9] Schrader's team went on to synthesize Sarin (GB) in 1938 and Soman (GD) in 1944.[10][11]

Despite the development of these potent chemical weapons, Schrader's work also yielded highly effective insecticides. After World War II, his research on less toxic analogues for agricultural use led to the development of commercial pesticides like parathion (B1678463).[9]

Quantitative Data on Early Organophosphorus Compounds

The following tables summarize the available quantitative data on the toxicity and acetylcholinesterase inhibitory potency of key early organophosphorus compounds.

Table 1: Acute Toxicity (LD50) of Selected Early Organophosphorus Compounds

| Compound | Chemical Name | Animal Model | Route of Administration | LD50 (mg/kg) |

| Tabun (GA) | Ethyl dimethylphosphoramidocyanidate | Mouse | Intravenous | 0.287[10][11] |

| Sarin (GB) | Isopropyl methylphosphonofluoridate | Mouse | Intravenous | 0.109[10][11] |

| Soman (GD) | Pinacolyl methylphosphonofluoridate | Mouse | Intravenous | 0.042[10][11] |